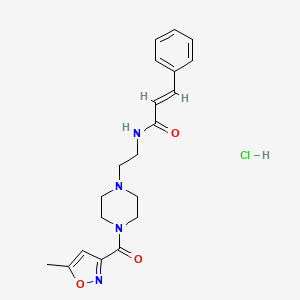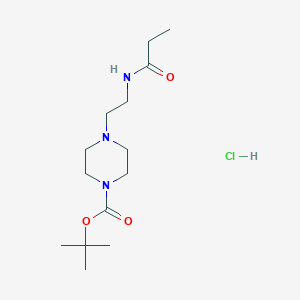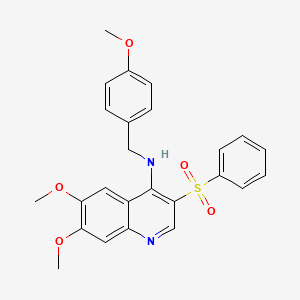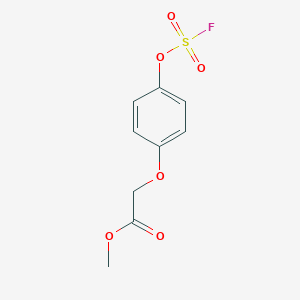
N-(2-(4-(5-methylisoxazole-3-carbonyl)piperazin-1-yl)ethyl)cinnamamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-(2-(4-(5-methylisoxazole-3-carbonyl)piperazin-1-yl)ethyl)cinnamamide hydrochloride” is a complex organic compound. It contains an isoxazole ring, which is a five-membered ring with three carbon atoms and two heteroatoms (one oxygen and one nitrogen). It also contains a piperazine ring, which is a six-membered ring with two nitrogen atoms .
Scientific Research Applications
Antitubercular Activity
Research on N-[4-(piperazin-1-yl)phenyl]cinnamamide derivatives, which share structural similarities with the compound , has shown promising antitubercular activity against Mycobacterium tuberculosis. The systematic modification around the molecule's Part C explored the structure-activity relationship of antitubercular cinnamamide, with certain derivatives exhibiting significant activity (Patel & Telvekar, 2014).
Neuroprotective and Anti-ischemic Properties
Cinnamide derivatives have been synthesized and characterized, demonstrating effective activities against neurotoxicity induced by glutamine in PC12 cells. In vivo experiments indicated good protective effects on cerebral infarction, suggesting potential applications in neuroprotection and anti-ischemic treatments (Zhong et al., 2018).
Radioligand for PET Imaging
WAY-100635, a structurally related compound, was evaluated as a radioligand for positron emission tomography (PET) imaging of 5-HT1A receptors in the brain. It demonstrated rapid clearance from plasma while being retained in the brain, with binding potential correlating with the known distribution of 5-HT1A receptors. This suggests potential applications in clinical and pharmacological investigations of central 5-HT1A receptors using PET (Hume et al., 1994).
Antihypertensive and Dual-Activity Agents
New derivatives have been designed as potential dual antihypertensive agents, prepared as free bases and subsequently transformed into hydrochloride salts. Solid-state analytical techniques revealed protonation patterns, providing insights into the physicochemical properties that may govern their pharmacokinetic and pharmacodynamic behavior (Marvanová et al., 2016).
Antidepressant and Antianxiety Activities
A novel series of compounds, including 1-{[3-(furan-2-yl)-5-substituted phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine derivatives, were synthesized and shown to exhibit significant antidepressant and antianxiety activities in animal models. This highlights the compound's potential utility in treating mental health disorders (Kumar et al., 2017).
properties
IUPAC Name |
(E)-N-[2-[4-(5-methyl-1,2-oxazole-3-carbonyl)piperazin-1-yl]ethyl]-3-phenylprop-2-enamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O3.ClH/c1-16-15-18(22-27-16)20(26)24-13-11-23(12-14-24)10-9-21-19(25)8-7-17-5-3-2-4-6-17;/h2-8,15H,9-14H2,1H3,(H,21,25);1H/b8-7+; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIWNJNYBBXPGEK-USRGLUTNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N2CCN(CC2)CCNC(=O)C=CC3=CC=CC=C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NO1)C(=O)N2CCN(CC2)CCNC(=O)/C=C/C3=CC=CC=C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3,4-dimethylphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B2863486.png)

![2-Chloro-4-fluoro-N-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]benzamide](/img/structure/B2863489.png)




![N-[[4-(3,4-Difluorophenoxy)pyridin-2-yl]methyl]prop-2-enamide](/img/structure/B2863497.png)




